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Compound of Interest

Compound Name: 3-Furoic acid

Cat. No.: B149116 Get Quote

Introduction

3-Furoic acid (also known as furan-3-carboxylic acid) is a heterocyclic organic compound with

the molecular formula C₅H₄O₃. As a valuable building block in medicinal chemistry and

materials science, a thorough understanding of its structural and electronic properties is crucial.

This technical guide provides an in-depth overview of the spectroscopic data of 3-furoic acid,

including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS). The information presented herein is intended for researchers,

scientists, and professionals in drug development and related fields to facilitate the

identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy of 3-furoic acid reveals three signals corresponding to

the three protons on the furan ring and one signal for the carboxylic acid proton. The chemical

shifts (δ) are influenced by the electron-withdrawing nature of the carboxylic acid group and the

electronegativity of the oxygen atom in the furan ring. The observed chemical shifts and

coupling constants (J) can vary slightly depending on the solvent used.
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Table 1: ¹H NMR Spectroscopic Data for 3-Furoic Acid

Proton
Assignment

Chemical Shift
(δ) in CDCl₃
(ppm)

Chemical Shift
(δ) in DMSO-d₆
(ppm)

Multiplicity
Coupling
Constants (J)
in Hz

H5 ~8.12 ~8.31 dd
J(H5, H4) ≈ 1.5,

J(H5, H2) ≈ 0.8

H2 ~7.45 ~7.78 t J(H2, H4) ≈ 1.9

H4 ~6.78 ~6.76 dd
J(H4, H5) ≈ 1.5,

J(H4, H2) ≈ 1.9

COOH ~12.26 ~12.0 (broad) s -

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

the concentration.

¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon

environments within the 3-furoic acid molecule. The spectrum will show five distinct signals:

four for the furan ring carbons and one for the carboxylic acid carbon.

Table 2: ¹³C NMR Spectroscopic Data for 3-Furoic Acid

Carbon Assignment
Approximate Chemical Shift (δ) in DMSO-
d₆ (ppm)

C=O (Carboxylic Acid) ~167

C2 ~147

C5 ~145

C3 ~118

C4 ~112
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Note: The assignments are based on typical chemical shift ranges for substituted furans and

carboxylic acids.[1] Definitive assignment may require further 2D NMR experiments.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 3-furoic acid is

characterized by the presence of a carboxylic acid and a furan ring.

Table 3: Key IR Absorption Bands for 3-Furoic Acid

Wavenumber (cm⁻¹) Vibration Type Functional Group

3300 - 2500 (broad) O-H stretch Carboxylic Acid

~1700 C=O stretch Carboxylic Acid

~1600 - 1450 C=C stretch Furan Ring

~1200 - 1000 C-O stretch
Furan Ring and Carboxylic

Acid

~3100 =C-H stretch Furan Ring

Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It is used to determine the molecular weight and elemental

composition of a compound, as well as to elucidate its structure through fragmentation

patterns.

Table 4: Mass Spectrometry Data for 3-Furoic Acid
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Parameter Value

Molecular Formula C₅H₄O₃

Molecular Weight 112.08 g/mol

Mass of Molecular Ion (M⁺) 112 m/z

Key Fragment Ions (m/z) 95, 67, 39

Interpretation of Fragmentation: The mass spectrum of 3-furoic acid typically shows a

prominent molecular ion peak at m/z 112.[2] Common fragmentation pathways for carboxylic

acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-

COOH, M-45).[3] For 3-furoic acid, a significant fragment is often observed at m/z 95,

corresponding to the loss of a hydroxyl group.[2] Further fragmentation of the furan ring can

lead to smaller charged species.

Experimental Protocols
The following are general methodologies for the acquisition of spectroscopic data for a solid

organic compound like 3-furoic acid.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Weigh approximately 5-10 mg of 3-furoic acid.

Dissolve the sample in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

Place the NMR tube in the spectrometer.

Shim the magnetic field to achieve optimal homogeneity.
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Acquire the ¹H NMR spectrum using a standard pulse sequence.

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify

the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy (Thin Solid Film Method)
Sample Preparation:

Place a small amount (a few milligrams) of 3-furoic acid in a small test tube or vial.

Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to dissolve the

solid.

Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate (e.g.,

NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the

plate.

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire the background spectrum (of the clean salt plate).

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation (with derivatization for GC analysis):

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid

group of 3-furoic acid is often derivatized (e.g., by silylation) to increase its volatility.

Dissolve a small amount of 3-furoic acid in a suitable solvent.
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Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

Heat the mixture to complete the reaction.

Data Acquisition:

Inject a small volume (typically 1 µL) of the derivatized sample solution into the GC-MS

instrument.

The sample is vaporized and separated on the GC column based on its boiling point and

interaction with the stationary phase.

The separated components elute from the column and enter the mass spectrometer,

where they are ionized (typically by electron impact), fragmented, and detected.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid

organic compound like 3-furoic acid.
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Caption: General workflow for the spectroscopic analysis of 3-Furoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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